

Efinaconazole-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Efinaconazole-d4	
Cat. No.:	B10821928	Get Quote

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Efinaconazole-d4**. It is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document summarizes key data, outlines its mechanism of action, and presents relevant experimental workflows.

Chemical Structure and Properties

Efinaconazole-d4 is the deuterated analogue of Efinaconazole, a broad-spectrum triazole antifungal agent. The deuterium labeling makes it an ideal internal standard for the quantification of Efinaconazole in biological matrices using mass spectrometry-based assays.

Chemical Structure:

The chemical structure of **Efinaconazole-d4** is (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl-2,2,6,6-d4)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.

Physicochemical Properties:

A summary of the key physicochemical properties of **Efinaconazole-d4** and its non-deuterated counterpart, Efinaconazole, is presented below.



Property	Efinaconazole-d4	Efinaconazole
Molecular Formula	C18H18D4F2N4O	C18H22F2N4O
Molecular Weight	352.4 g/mol	348.39 g/mol
CAS Number	Not available	164650-44-6
Appearance	Neat	
Solubility	Soluble in Acetonitrile and Methanol	-
Purity	≥99% deuterated forms (d1-d4)	-

Mechanism of Action

Efinaconazole, and by extension **Efinaconazole-d4**, acts by inhibiting the fungal enzyme lanosterol 14α -demethylase. This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that maintains its fluidity and integrity. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α -methylated sterols. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of Efinaconazole.



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Caption: Mechanism of action of Efinaconazole.



Experimental Protocols and Applications

Efinaconazole-d4 is primarily used as an internal standard in analytical methods for the quantification of Efinaconazole in various samples, particularly in pharmacokinetic and bioavailability studies.

Quantification of Efinaconazole using LC-MS/MS

Methodology:

A common application of **Efinaconazole-d4** is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Efinaconazole concentrations in plasma.

Sample Preparation (Liquid-Liquid Extraction):

- A known amount of **Efinaconazole-d4** (internal standard) is spiked into the plasma sample.
- The sample is then subjected to liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the biological matrix.

Chromatographic Separation:

- The extracted sample is injected into a UPLC system.
- Chromatographic separation is typically achieved using a C18 column, such as a Thermo
 Hypersil Gold (100 mm x 2.1 mm, 1.9 μm), with a mobile phase consisting of an organic
 solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid in
 water).

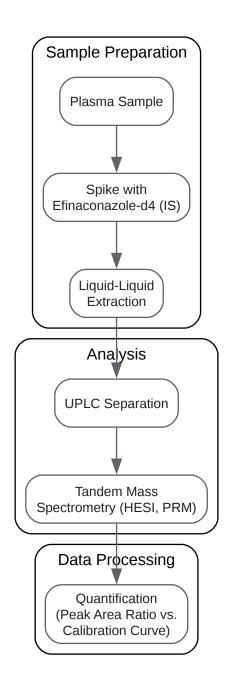
Mass Spectrometric Detection:

- The eluent from the UPLC column is introduced into a tandem mass spectrometer.
- Detection is performed using heated electrospray ionization (HESI) in parallel reaction monitoring (PRM) mode.



• The concentrations of Efinaconazole are determined by comparing the peak area ratio of the analyte to the internal standard (**Efinaconazole-d4**) against a standard calibration curve.

The following diagram illustrates a typical workflow for this analytical method.



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Caption: LC-MS/MS analytical workflow.



Synthesis of Efinaconazole

While a specific protocol for the synthesis of **Efinaconazole-d4** is not readily available in the public domain, the synthesis of the parent compound, Efinaconazole, has been described in patent literature. The synthesis of **Efinaconazole-d4** would likely follow a similar pathway, utilizing deuterated starting materials.

A general synthetic route for Efinaconazole involves the reaction of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole with 4-methylenepiperidine. This reaction is typically carried out in an organic aprotic solvent under anhydrous conditions, often in the presence of a neutralizing agent and a metal species to promote the reaction. To produce **Efinaconazole-d4**, a deuterated version of 4-methylenepiperidine, specifically 4-methylene-d2-piperidine-2,2,6,6-d4, would be used as a starting material.

Analytical Method Development

Various analytical methods have been developed for the estimation of Efinaconazole in bulk drug and pharmaceutical formulations. These include UV spectrophotometry and high-performance liquid chromatography (HPLC). For the determination of Efinaconazole in biological samples, more sensitive methods like LC-MS/MS are required due to the low systemic absorption after topical application. In such methods, **Efinaconazole-d4** serves as an essential tool to ensure accuracy and precision. The use of a stable isotope-labeled internal standard like **Efinaconazole-d4** helps to correct for variability in sample preparation and matrix effects during analysis.

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